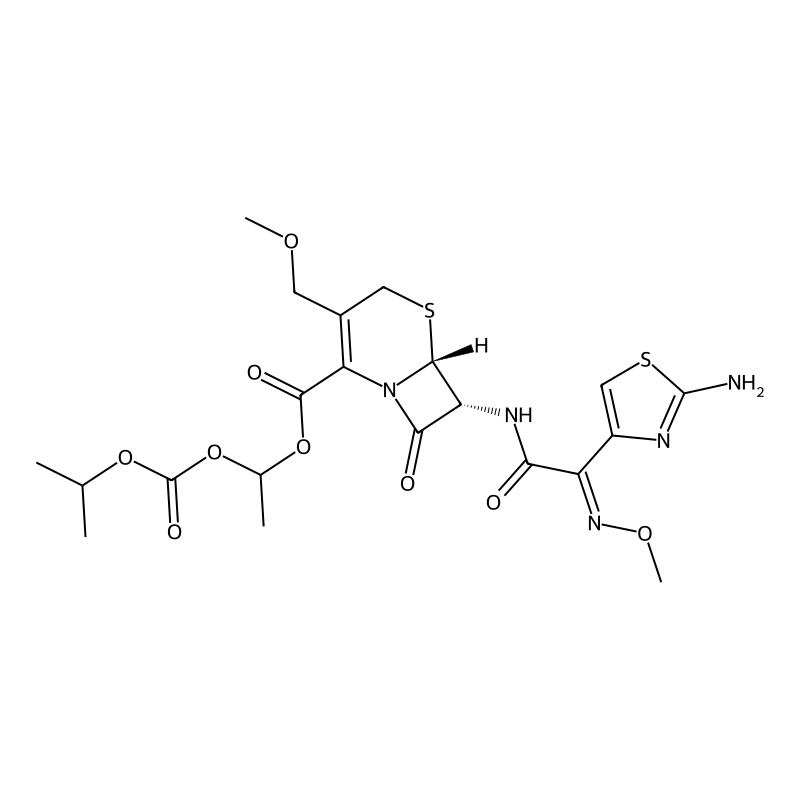

Cefpodoxime Proxetil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cefpodoxime proxetil mechanism of action

Molecular Mechanism of Action

Cefpodoxime proxetil is an orally administered prodrug [1] [2] [3]. After ingestion, it is absorbed and hydrolyzed primarily in the intestinal mucosa to its active form, cefpodoxime [1] [4] [3].

The active cefpodoxime molecule targets bacterial cell wall synthesis through a multi-step process, illustrated in the following pathway:

Figure 1: Pathway of this compound from prodrug activation to bactericidal action.

The diagram shows the high-level mechanism; the antibacterial activity is determined by the drug's specific structural features:

- The β-Lactam Core: The four-membered β-lactam ring is the fundamental structural component that enables the drug to acylate and inhibit PBPs [5].

- The Dihydrothiazine Ring: As a cephalosporin, cefpodoxime contains a six-membered dihydrothiazine ring fused to the β-lactam ring. This structure contributes to enhanced stability against many β-lactamase enzymes compared to penicillins [5].

- Critical Side Chains: Specific substitutions on the core structure are crucial for the drug's profile.

- The acyl side chain attached to the β-lactam ring is a key determinant of its antibacterial activity [5] [6].

- The aminothiazole ring and oxime group enhance binding affinity to PBPs and increase stability against β-lactamases [6]. This combination is a defining feature of many advanced-generation cephalosporins.

Structure-Activity Relationship and Molecular Dynamics

The relationship between the drug's structure and its biological function can be directly investigated through its electronic environment and molecular dynamics.

Key Structural Moieties: Research shows that the aminothiazole ring, β-lactam ring, and dihydrothiazine ring are critical for stabilizing the drug molecule and increasing its affinity for PBP receptors [6]. Variations in the Chemical Shift Anisotropy (CSA) parameters and spin-lattice relaxation times at carbon nuclei across these rings indicate differences in local electronic environments and molecular dynamics, which directly influence the drug's binding efficacy and stability [5] [6].

Local Dynamics and Binding: For instance, studies have identified that the C8 carbon nucleus on the β-lactam ring exhibits significantly different local dynamics (nearly axially symmetric sideband pattern and a longer local correlation time) compared to adjacent C7 and C9 nuclei [5]. This suggests that specific regions of the molecule possess unique conformational flexibility that may be crucial for optimal interaction with the biological target.

Experimental Analysis of Structure and Dynamics

The structure and dynamics of this compound can be elucidated at the atomic level using solid-state Nuclear Magnetic Resonance (SSNMR) techniques. The following workflow outlines a key experimental protocol:

Figure 2: Experimental workflow for analyzing molecular structure and dynamics via SSNMR.

1. Experimental Setup for SSNMR [5]:

- Instrument: JEOL ECX 500 NMR spectrometer.

- Probe: 3.2 mm JEOL double-resonance Magic Angle Spinning (MAS) probe.

- Sample: Solid powder of this compound.

- Key Parameter: MAS frequency of 10 kHz for the Cross-Polarization MAS (CP-MAS) and T1CP experiments.

2. The 2DPASS CP-MAS SSNMR Experiment [5]:

- Purpose: To extract the principal components (δ11, δ22, δ33) of the Chemical Shift Anisotropy (CSA) tensor at crystallographically different carbon nuclei sites.

- Principle: This is a constant-time experiment that separates the overlapping spinning sidebands in a slow MAS spectrum. The anisotropy and asymmetry of the magnetic shielding around a nucleus provide detailed information about the local electronic structure and molecular symmetries.

- Output: The principal components of the CSA tensor are used to calculate the span (Ω) and skew (κ), which quantitatively describe the anisotropy and asymmetry of the electron distribution around the nucleus.

3. Measuring Dynamics with T1CP Experiment [5]:

- Purpose: To determine the site-specific spin-lattice relaxation time (T1CP) for different 13C nuclei.

- Method: This method, outlined by Torchia, uses cross-polarization to measure the recovery of magnetization and suppresses artifacts.

- Analysis: The relaxation times are used to calculate the local correlation time (τc) for each carbon site, based on the understanding that the spin-lattice relaxation mechanism is governed by both the CSA interaction and the heteronuclear dipole-dipole interaction. This reveals the mobility of different parts of the molecule.

Quantitative Antibacterial Activity and Pharmacokinetics

The in vitro potency and human pharmacokinetic profile of cefpodoxime are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefpodoxime against Common Pathogens [7] [8]

| Pathogen | MIC Range (μg/mL) |

|---|---|

| Haemophilus influenzae | ≤0.03 – 1 |

| Neisseria gonorrhoeae | 0.004 – 0.06 |

| Streptococcus pyogenes | ≤0.004 – 2 |

Table 2: Key Pharmacokinetic Parameters of Cefpodoxime in Humans [2] [4] [7]

| Parameter | Value |

|---|---|

| Absolute Bioavailability (as proxetil) | 50% |

| Time to Peak Plasma Concentration (Tmax) | 1.9 - 3.1 hours |

| Elimination Half-life (T½) | 1.9 - 3.7 hours |

| Plasma Protein Binding | 18% - 29% |

| Primary Route of Excretion | Renal, unchanged |

Pharmacokinetic and Clinical Considerations

- Food Effect: Absorption is enhanced when taken with food [4] [3].

- Drug Interactions: Concurrent administration with antacids or H2 receptor antagonists (e.g., famotidine) reduces peak plasma levels and extent of absorption due to the pH-dependent dissolution of the prodrug [8] [9].

- Renal Impairment: The half-life of cefpodoxime increases in patients with renal dysfunction, requiring dose adjustment or extended dosing intervals [2] [3] [10].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A review of the pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. This compound. A review of its antibacterial activity, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Study of the structure and dynamics at various parts ... [sciencedirect.com]

- 6. Study of the structure and dynamics at various parts ... [pubmed.ncbi.nlm.nih.gov]

- 7. Cefpodoxime [en.wikipedia.org]

- 8. Cefpodoxime - an overview | ScienceDirect Topics [sciencedirect.com]

- 9. Pharmacokinetics of this compound and interactions ... [pubmed.ncbi.nlm.nih.gov]

- 10. Cefpodoxime - Mechanism, Indication, Contraindications ... [pediatriconcall.com]

Cefpodoxime proxetil pharmacokinetics half-life

Key Pharmacokinetic Parameters of Cefpodoxime

The table below summarizes the core pharmacokinetic parameters for cefpodoxime, the active metabolite of cefpodoxime proxetil, after oral administration in healthy adults with normal renal function.

| Parameter | Value Ranges and Key Facts |

|---|---|

| Absolute Bioavailability | Approximately 50% for the tablet formulation [1] [2] [3]. |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours post-dose [1] [2]. |

| Elimination Half-Life (T½) | 1.9 to 3.1 hours [1] [4] [2]. |

| Plasma Protein Binding | Relatively low, between 18% and 33% [1] [5] [2]. |

| Route of Elimination | Primarily renal excretion; approximately 29% to 33% of the dose is excreted unchanged in urine within 12 hours [2] [6]. |

| Effect of Food | Enhanced absorption; taking tablets with food increases the extent of absorption (AUC) by 21-33% [2] [6]. |

Plasma Concentration Profile

The following tables provide detailed single-dose plasma concentration data for cefpodoxime in fasted adults and pediatric patients, which is critical for understanding its time-course activity.

Table 2: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Adults After Film-Coated Tablet Administration [2]

| Dose | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |

|---|---|---|---|---|---|---|---|

| 100 mg | 0.98 | 1.4 | 1.3 | 1.0 | 0.59 | 0.29 | 0.08 |

| 200 mg | 1.5 | 2.2 | 2.2 | 1.8 | 1.2 | 0.62 | 0.18 |

| 400 mg | 2.2 | 3.7 | 3.8 | 3.3 | 2.3 | 1.3 | 0.38 |

Table 3: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Pediatric Patients (1-17 years) After Suspension Administration [2]

| Dose | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |

|---|---|---|---|---|---|---|---|

| 5 mg/kg | 1.4 | 2.1 | 2.1 | 1.7 | 0.90 | 0.40 | 0.090 |

Key Experimental Methodologies

The established pharmacokinetic profile of this compound is derived from specific clinical study designs.

- Study Design for Basic Parameters: Early phase clinical trials administered single and multiple oral doses (100-400 mg cefpodoxime equivalents) every 12 hours to healthy subjects [1] [6]. Plasma and urine samples were collected at predetermined intervals, and drug concentrations were typically determined using high-performance liquid chromatography (HPLC), sometimes with advanced techniques like column-switching or mass spectrometry detection [6] [7].

- Assessing the Food Effect: A crossover study design was used where subjects received this compound tablets under fasting conditions and with food [2] [6]. Results demonstrated that food increases the Area Under the Curve (AUC) by 21-33% and peak plasma concentration (Cmax), supporting administration with food to enhance bioavailability [2] [6].

- Evaluating Renal Impairment: Population pharmacokinetics or dedicated studies in patients with varying degrees of renal function quantified the impact on elimination. The half-life of cefpodoxime increases progressively with declining creatinine clearance, necessitating dosage adjustment in patients with moderate to severe impairment [1] [2] [6].

Pharmacokinetic Pathway and Study Workflow

The journey of this compound from administration to elimination and the general approach to its clinical pharmacokinetic evaluation can be visualized as follows.

This compound Metabolic Pathway

Pharmacokinetic Study Workflow

Critical Factors Influencing Pharmacokinetics

- Renal Function: Elimination is reduced in patients with impaired renal function. The half-life increases from approximately 2.8 hours with normal function to 5.9 hours with moderate impairment and up to 9.8 hours with severe impairment [2]. Dosage adjustment is required when creatinine clearance is below 30 mL/min [2] [8].

- Gastric pH: Drugs that raise gastric pH, such as antacids and H2-receptor antagonists, can result in reduced absorption of cefpodoxime [1] [6].

- Age: Pharmacokinetics are not significantly affected by age alone. However, as renal function often declines with age, dosage adjustments in elderly patients should be based on measured renal function [1] [2] [6].

References

- 1. A review of the pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Vantin - ® - Tablets and Oral Suspension [labeling.pfizer.com]

- 3. Cefpodoxime [en.wikipedia.org]

- 4. This compound. A review of its antibacterial activity, ... [pubmed.ncbi.nlm.nih.gov]

- 5. Cefpodoxime: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. A Review of the Pharmacokinetics of this compound [link.springer.com]

- 7. Population pharmacokinetics of Simplicef® (cefpodoxime ... [vin.com]

- 8. Cefpodoxime Monograph for Professionals [drugs.com]

Cefpodoxime proxetil spectrum of antibacterial activity

Mechanism of Action and Resistance

Cefpodoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

- Mechanism of Action: The drug binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This disrupts cell wall cross-linking, leading to osmotic instability and cell lysis [1]. Its stability against many plasmid-mediated beta-lactamases is a key feature that broadens its spectrum against Gram-negative organisms [2] [3].

- Mechanism of Resistance: Bacterial resistance to cefpodoxime primarily occurs through three mechanisms [3]:

- Enzymatic Hydrolysis: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring of the antibiotic [3] [4].

- Altered Target Sites: Modification of PBPs, reducing the drug's binding affinity [3].

- Reduced Permeability: Decreased penetration of the antibiotic through the bacterial outer membrane [3].

The following diagram illustrates the core mechanisms of cefpodoxime's action and bacterial resistance.

Key Experimental Protocols

For researchers, standardized methods are critical for generating reproducible data on antibacterial activity and susceptibility.

1. Disk Diffusion Susceptibility Test This method is widely used for determining bacterial susceptibility and provides interpretive criteria for cefpodoxime [5].

- Methodology: A filter paper disk impregnated with 30 μg of cefpodoxime is placed on an agar plate inoculated with a standardized concentration of the test bacterium. After incubation, the diameter of the zone of inhibition around the disk is measured [5].

- Interpretive Criteria (NCCLS Standard):

- Susceptible (S): Zone diameter ≥ 24 mm

- Intermediate (I): Zone diameter 22-23 mm

- Resistant (R): Zone diameter ≤ 21 mm [5]

2. Minimum Inhibitory Concentration (MIC) Testing The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, providing a quantitative measure of susceptibility.

- Broth Microdilution Method: A standard protocol involves preparing a series of twofold dilutions of cefpodoxime in a liquid growth medium within microtiter plates. Each well is inoculated with a standardized bacterial suspension (~5 x 10^5 CFU/mL). After incubation (typically 16-20 hours at 35°C), the MIC is determined visually as the lowest concentration that inhibits turbidity [2] [3]. Breakpoints for cefpodoxime based on preliminary criteria have been set at 2 mg/L (susceptible) and 4 mg/L (resistant) [5].

Pharmacokinetic Profile

Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release active cefpodoxime [2] [6]. The table below summarizes its key pharmacokinetic parameters, which support a twice-daily dosing regimen.

| Parameter | Value / Characteristics |

|---|---|

| Absolute Bioavailability | Approximately 50% (tablet formulation) [6] [3] |

| Effect of Food | Enhanced absorption (AUC increased 21-33% for tablets) [3] |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours (tablets); 2 to 4 hours (suspension) [1] [3] |

| Peak Plasma Concentration (Cmax) | 200 mg dose: ~2.2 mg/L (fasted); ~2.3 mg/L (fed, tablet) [3] |

| Plasma Half-Life (T1/2) | 1.9 to 3.7 hours [2] [6] |

| Protein Binding | Low (18% to 33%) [6] [3] |

| Volume of Distribution | ~0.46 L/kg [1] |

| Primary Route of Elimination | Renal excretion (~27-33% of dose as unchanged drug) [3] |

| Tissue Penetration | Good penetration into skin blister fluid, tonsil, and lung tissue [3] |

Therapeutic and Research Context

This compound's broad spectrum and oral bioavailability make it a valuable therapeutic agent and a subject of ongoing research, particularly in the context of antimicrobial resistance (AMR).

- Therapeutic Indications: It is clinically indicated for a range of mild to moderate community-acquired infections, including acute otitis media, pharyngitis/tonsillitis, community-acquired pneumonia, acute bacterial exacerbations of chronic bronchitis, uncomplicated skin and skin structure infections, and uncomplicated urinary tract infections [1] [3].

- Role in Antimicrobial Resistance (AMR) Research: The escalating challenge of extended-spectrum beta-lactamase (ESBL)-producing bacteria, particularly in UTIs, underscores the importance of understanding drugs like cefpodoxime [4]. Research focuses on tracking resistance trends, understanding the molecular genetics of beta-lactamases (e.g., CTX-M, CMY variants), and developing strategies to overcome resistance, such as the use of novel beta-lactamase inhibitors [4].

References

- 1. Frenz Biotech Pvt. Ltd. [frenz.org.in]

- 2. . A review of its Cefpodoxime activity... proxetil antibacterial [pubmed.ncbi.nlm.nih.gov]

- 3. : Package Insert / Prescribing Info this compound [drugs.com]

- 4. Beta-Lactamase-Mediated Antibiotic Resistance in Urinary ... [euti.org]

- 5. Interpretive criteria of antimicrobial disk susceptibility tests ... [pubmed.ncbi.nlm.nih.gov]

- 6. A review of the pharmacokinetics of this compound [pubmed.ncbi.nlm.nih.gov]

Cefpodoxime proxetil prodrug hydrolysis to cefpodoxime

Prodrug Hydrolysis: Mechanism and Site

The transformation of cefpodoxime proxetil into cefpodoxime is essential for its antibacterial activity. The process is detailed below.

Hydrolysis of this compound to its active form during absorption

- Chemical Modification: The parent drug, cefpodoxime acid, has a free carboxylic acid group that makes it poorly permeable across intestinal membranes. Esterifying this group with an isopropoxycarbonyloxyethyl radical creates the prodrug, this compound, which is more lipophilic [1].

- Enzymatic Conversion: After oral administration, the prodrug is absorbed from the gastrointestinal tract and hydrolyzed by nonspecific esterases located in the intestinal wall and plasma [2] [1]. This process cleaves the ester bond, releasing the active cefpodoxime molecule [3].

Key Pharmacokinetic Data

The table below summarizes quantitative data related to the absorption and conversion of the prodrug.

| Parameter | Value / Finding | Context / Condition |

|---|---|---|

| Bioavailability | 50% (approx.) | Of the administered cefpodoxime dose in fasting subjects [3]. |

| Site of Hydrolysis | Intestinal wall / Plasma | By nonspecific esterases [2] [1]. |

| Effect of Food | Increased absorption (AUC 21-33% higher) | For 200 mg tablet taken with food vs. fasting [3]. |

| Time to Peak Plasma | 2 to 3 hours | For active cefpodoxime after administration of prodrug [3]. |

| Urinary Excretion | 29-33% as unchanged cefpodoxime | Within 12 hours, indicating the fraction of active drug systemically available [3]. |

Analytical Method for Quantification

A highly sensitive and selective fluorimetric method has been developed for the determination of both this compound and cefpodoxime acid, which is ideal for tracking the hydrolysis in various samples [1].

- Principle: The method uses 1,2-naphthoquinone-4-sulphonate (NQS) as a derivatizing reagent, which reacts with the primary amine group in the structure of both the prodrug and the active metabolite to form a highly fluorescent product [1].

- Key Advantage: This is a one-pot reaction that does not require heating, extraction, or a reduction step, making it convenient for rapid analysis of multiple samples, including biological fluids like human urine [1].

Experimental Protocol Summary:

- Reaction: Mix a sample aliquot (e.g., pharmaceutical formulation or urine) with NQS solution and borate buffer of pH 9.0.

- Dilution: After the reaction proceeds, dilute the mixture with the borate buffer.

- Measurement: Monitor the fluorescence intensity at an emission wavelength of 475 nm while exciting at 355 nm [1].

- Validation: The method has been validated and shows excellent linearity, precision, and accuracy for both compounds, allowing for their determination in pharmacokinetic studies without prior separation [1].

Research and Development Insights

- Bioavailability Challenge: The oral bioavailability of cefpodoxime from the prodrug is only about 50%, attributed to its low water solubility and potential pre-absorption metabolism in the intestinal lumen [4].

- Formulation Strategies: To enhance solubility and bioavailability, research has explored formulating this compound into microparticles using polymers like chitosan and methylcellulose. These formulations have shown a marked increase in dissolution rate and improved pharmacokinetic parameters in animal studies [4].

- Resistance Consideration: While cefpodoxime is stable against many beta-lactamase enzymes, a specific mutation (K234R) in some Class A β-lactamases can reduce the drug's efficacy by decreasing the enzyme's acylation rate for cephalosporins. Research suggests this could influence combination therapy strategies [5].

References

- 1. An efficient one-pot reaction for selective fluorimetric ... [sciencedirect.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. : Package Insert / Prescribing Info this compound [drugs.com]

- 4. Enhancement of Bioavailability of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. A drug-resistant β-lactamase variant changes the ... - PMC - NIH [pmc.ncbi.nlm.nih.gov]

Cefpodoxime proxetil tissue penetration lung tonsil

Quantitative Data on Tissue Penetration

The tables below summarize the measured concentrations of cefpodoxime in various tissues and fluids after a single oral dose.

Table 1: Lung Tissue and Fluid Penetration (200 mg Dose) [1] [2]

This study involved patients undergoing surgery for pulmonary opacities. Samples were collected at two different time points post-administration.

| Sample Type | Time Post-Dose | Mean Cefpodoxime Concentration |

|---|---|---|

| Plasma | 3 hours | 1.85 ± 0.82 mg/L |

| 6 hours | 1.40 ± 1.25 mg/L | |

| Lung Parenchyma | 3 hours | 0.89 ± 0.80 mg/kg |

| 6 hours | 0.84 ± 0.61 mg/kg | |

| Epithelial Lining Fluid (ELF) | 3 hours | 0.22 ± 0.13 mg/L |

| 6 hours | 0.12 ± 0.14 mg/L |

Table 2: Tonsillar Tissue Penetration (100 mg Dose) [2] [3]

This study measured concentrations in the tonsils of patients undergoing tonsillectomy.

| Sample Type | Time Post-Dose | Mean Cefpodoxime Concentration |

|---|---|---|

| Plasma | 4 hours | Information missing from sources |

| Tonsillar Tissue | 4 hours | 0.24 mg/kg |

| 7 hours | 0.09 mg/kg | |

| 12 hours | < 0.06 mg/kg |

Table 3: Plasma Levels for Reference (Fasted Adults) [2]

This data provides context for the plasma levels corresponding to the tissue concentrations.

| Dose (Cefpodoxime) | 2 hours | 4 hours | 6 hours | 8 hours |

|---|---|---|---|---|

| 100 mg | 1.4 mcg/mL | 1.0 mcg/mL | 0.59 mcg/mL | 0.29 mcg/mL |

| 200 mg | 2.2 mcg/mL | 1.8 mcg/mL | 1.2 mcg/mL | 0.62 mcg/mL |

Detailed Experimental Protocols

The data presented above were generated using the following standardized clinical methodologies.

Lung Penetration Study Protocol [1]

- Subjects: 12 patients with pulmonary opacities requiring surgery.

- Dosing: A single oral dose of 260 mg cefpodoxime proxetil (equivalent to 200 mg cefpodoxime).

- Sample Collection: Patients were divided into two groups. Blood (plasma) and lung tissue samples were collected during surgery. Bronchoalveolar lavage (BAL) was performed 3 hours (Group A) or 6 hours (Group B) after drug administration.

- ELF Measurement: The volume of Epithelial Lining Fluid (ELF) recovered by BAL was calculated using urea as an endogenous marker.

- Concentration Assay: Cefpodoxime concentrations in plasma, lung tissue, and ELF were determined using a microbiological assay, which measures the antibiotic activity of the sample against a test microorganism.

Tonsillar Penetration Study Protocol [3]

- Subjects: 17 patients scheduled for tonsillectomy.

- Dosing: A single oral dose of this compound equivalent to 100 mg of cefpodoxime.

- Sample Collection: Dosing was timed so that surgery occurred at precisely 4, 7, or 12 hours after administration. At surgery, simultaneous blood (plasma) and tonsillar tissue samples were taken.

- Concentration Assay: Concentrations in both plasma and tonsillar tissue were measured using a microbiological assay.

Interpretation and Key Findings

The following diagram illustrates the process and key findings from the tissue penetration studies for this compound:

Diagram: The workflow from drug administration to the finding of sustained tissue concentrations.

- Effective Lung Penetration: The data confirms that cefpodoxime penetrates lung parenchyma effectively. Concentrations at 6 hours post-dose were noted to be at or above the MIC₉₀ for common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae [1] [2]. However, concentrations in the Epithelial Lining Fluid (ELF) were lower, suggesting it may be less effective against pathogens primarily located in that compartment [1].

- Effective Tonsil Penetration: The study demonstrated that cefpodoxime achieves concentrations in tonsillar tissue that exceed the MIC for Streptococcus pyogenes (the primary cause of streptococcal pharyngitis) for at least 7 hours after a 100 mg dose [3] [4]. This supports its use in treating tonsillitis and pharyngitis.

Conclusion for Drug Development

- Lung Infections: Sustained concentrations in lung parenchyma support its use in community-acquired pneumonia caused by susceptible organisms [2].

- Throat Infections: Adequate and prolonged levels in tonsillar tissue validate its clinical efficacy in bacterial pharyngitis and tonsillitis [3] [4].

It is important to note that the available studies are from the early 1990s. For a complete contemporary assessment, you would need to compare these tissue concentration data with current epidemiological data on the Minimum Inhibitory Concentrations (MICs) of target pathogens.

References

- 1. Penetration of this compound in lung parenchyma ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Package Insert / Prescribing Info [drugs.com]

- 3. Concentrations of cefpodoxime in plasma and tonsillar ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in upper respiratory tract infections [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action and Beta-Lactamase Stability

Cefpodoxime proxetil is an orally administered prodrug that is absorbed and de-esterified in the intestinal mucosa to release its active metabolite, cefpodoxime [1] [2].

- Mechanism of Action: The active form, cefpodoxime, exerts its bactericidal effect by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting cell wall formation and leading to bacterial cell lysis and death [3] [2].

- Stability to Beta-Lactamases: A key feature of cefpodoxime is its stability against hydrolysis by many clinically important plasmid-mediated beta-lactamases, including TEM-1, TEM-2, SHV-1, and OXA-1 [1] [4]. Its chemical structure, particularly the methoxyimino group at the 7-α position, contributes to this enhanced stability, allowing it to maintain activity against many bacteria that are resistant to earlier-generation penicillins and cephalosporins [5] [2].

The diagram below illustrates the journey of this compound from administration to its bacterial target.

This compound is activated in the body and targets bacterial cell wall synthesis.

Antibacterial Spectrum and Quantitative Data

Cefpodoxime has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its stability against beta-lactamases makes it particularly effective against common community-acquired pathogens.

The table below summarizes the in vitro minimum inhibitory concentration for 90% of isolates (MIC₉₀) data for cefpodoxime against key pathogens [4].

| Pathogen | MIC₉₀ (mg/L) | Notes / Comparative Activity |

|---|---|---|

| Gram-positive Bacteria | ||

| Streptococcus pyogenes | ≤ 0.06 | |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 | More active than cefixime and cefaclor [4]. |

| Staphylococcus aureus (methicillin-susceptible) | ≤ 3 | More active than cefixime [1] [4]. |

| Gram-negative Bacteria | ||

| Haemophilus influenzae (including β-lactamase+) | ≤ 1 | Similar potency to cefixime; more potent than cefaclor, cefuroxime [4]. |

| Moraxella catarrhalis (including β-lactamase+) | ≤ 1 | Similar potency to amoxicillin/clavulanic acid [4]. |

| Escherichia coli | < 2 | |

| Klebsiella pneumoniae | < 2 | |

| Proteus mirabilis | < 2 | |

| Neisseria gonorrhoeae (including penicillinase-producing) | ≤ 0.06 | Slightly less potent than ceftriaxone [4]. |

| Organisms with Intrinsic Resistance | ||

| Pseudomonas aeruginosa | Resistant | [4] |

| Enterococcus faecalis | Inactive | [4] |

Experimental Protocols for Evaluation

For researchers characterizing cefpodoxime or similar compounds, here are standard experimental methodologies.

Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard for MIC determination [3] [4].

- Principle: Two-fold serial dilutions of cefpodoxime are prepared in a liquid growth medium and inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that prevents visible growth after incubation.

- Detailed Methodology:

- Preparation of Inoculum: Adjust the turbidity of a bacterial suspension in broth to match a 0.5 McFarland standard, resulting in approximately 1-5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each test well.

- Antibiotic Dilution Series: Prepare a stock solution of cefpodoxime. Using a cation-adjusted Mueller-Hinton broth, create a series of doubling dilutions (e.g., from 32 mg/L to 0.06 mg/L). For fastidious organisms like S. pneumoniae and H. influenzae, use supplemented media (e.g., with lysed horse blood or HTM).

- Inoculation and Incubation: Dispense the dilution series into a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Include growth control and sterility control wells. Seal the plate and incubate at 35±2°C for 16-20 hours (or 20-24 hours for fastidious organisms).

- Reading Results: The MIC is the lowest concentration of cefpodoxime that completely inhibits visible growth.

Beta-Lactamase Stability Testing

A direct enzyme hydrolysis assay can be used to measure stability [5].

- Principle: The rate of hydrolysis of cefpodoxime by purified beta-lactamase enzymes is compared to a reference cephalosporin (like cefaclor) to determine relative stability.

- Detailed Methodology:

- Enzyme Preparation: Prepare a solution of purified beta-lactamase enzyme (e.g., TEM-1, SHV-1) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

- Reaction Setup: Add a known quantity of the enzyme to a solution of cefpodoxime. The final reaction mixture typically contains 100 µM antibiotic and a standardized amount of enzyme activity.

- Monitoring Hydrolysis: Immediately monitor the change in absorbance at the wavelength specific to the beta-lactam ring (e.g., near 260 nm) using a spectrophotometer over a period of 10-30 minutes.

- Data Analysis: Calculate the initial rate of hydrolysis (change in absorbance per minute). Compare the rate for cefpodoxime against that for a control antibiotic known to be hydrolyzed (e.g., cefaclor) to determine its relative stability.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal activity and rate of kill over time [4].

- Principle: Expose a bacterial culture to a fixed concentration of cefpodoxime and determine the viable cell count at intervals over 24 hours.

- Detailed Methodology:

- Culture Preparation: Grow the test organism to mid-logarithmic phase in an appropriate broth.

- Antibiotic Exposure: Add cefpodoxime to the culture at concentrations of 1x, 2x, and 4x the predetermined MIC. Maintain an untreated growth control.

- Sampling and Plating: At time points (e.g., 0, 2, 4, 6, and 24 hours), remove samples, perform serial dilutions in saline, and plate onto antibiotic-free agar plates.

- Analysis: Incubate plates and count the resulting colonies (CFU/mL). Plot log₁₀ CFU/mL versus time. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of cefpodoxime is driven by time-dependent killing. Its prolonged half-life of 2.1 to 3.6 hours allows for sustained concentrations above the MIC of pathogens at the infection site [1] [4].

| Tissue / Fluid | Dose (mg) | Peak Concentration (mcg/mL or mcg/g) | Time Post-Dose (hours) | Key Pathogens Covered (MIC₉₀) |

|---|---|---|---|---|

| Tonsil Tissue | 100 | 0.24 mcg/g | 4 | S. pyogenes (≤0.06 mg/L) for ≥7h [6]. |

| Lung Tissue | 200 | 0.63 mcg/g | 3 | S. pneumoniae, H. influenzae [3]. |

| Skin Blister Fluid | 400 | 2.8 mcg/mL | 2-3 hrs (peak) | S. aureus (≤3 mg/L) [3] [4]. |

Formulation and Stability Considerations

While the active form (cefpodoxime) is stable against enzymatic degradation in the body, the prodrug (this compound) in solid dosage forms can present challenges like poor solubility [7]. Research focuses on strategies like amorphous solid dispersions to enhance solubility and bioavailability [7].

References

- 1. . A review of its antibacterial activity... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. : Package Insert / Prescribing Info this compound [drugs.com]

- 4. | Drugs this compound [link.springer.com]

- 5. In vitro evaluations of U-76252 (CS-807): antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in upper respiratory tract infections [pubmed.ncbi.nlm.nih.gov]

- 7. Submission » Improve the solubility of this compound ... [dergipark.org.tr]

Cefpodoxime proxetil BCS classification solubility permeability

BCS Classification and Key Characteristics

The table below summarizes the core properties that define the BCS classification of cefpodoxime proxetil.

| Property | Classification/Value | Rationale and Evidence |

|---|---|---|

| BCS Class | Class IV [1] | Low Solubility & Low Permeability |

| Aqueous Solubility | ~400 μg/mL (very slightly soluble) [2] [1] | Inherent physical property; limits dissolution and absorption. |

| Bioavailability | ~50% (as tablet) [3] [4] | Result of combined low solubility and extensive pre-absorption metabolism, indicating permeability issues. |

The drug's low permeability is largely attributed to its status as a prodrug. It is hydrolyzed to its active form, cefpodoxime acid, by esterases in the intestinal lumen before absorption, and the resulting polar acid has poor permeability [4]. Furthermore, it is a substrate for efflux pumps like P-glycoprotein, which can actively transport the drug back into the gut lumen, further reducing its systemic availability [4].

Formulation Strategies to Overcome Limitations

Given its BCS Class IV status, significant research focuses on enhancing both the solubility and permeability of this compound. The following diagram illustrates the logical decision-making process for selecting an appropriate formulation strategy.

Formulation strategy workflow for this compound

Advanced formulation approaches have demonstrated significant promise in improving drug performance, as shown in the following experimental results.

| Formulation Strategy | Key Experimental Findings | Reference |

|---|---|---|

| Microparticles (with Chitosan) | Saturation solubility increased to 744.71 μg/mL in water (from 266.67 μg/mL for pure drug); ~96% drug release in 30 min. | [2] |

| Self-Solidifying Solid SNEDDS | Achieved more than 95% drug release irrespective of the pH of the medium; drug transformed to amorphous state. | [5] |

| Nanosuspension (PVP K30) | Reduced particle size to 160.6 nm; Entrapment efficiency of 96.16%. | [6] |

| Combination with β-lactamase inhibitor (ETX1317) | MIC90 reduced from >32 mg/L (CPD alone) to 0.5 mg/L against resistant Enterobacteriaceae. | [7] |

Detailed Experimental Protocols

For researchers, here are detailed methodologies for two key approaches cited in the search results.

Protocol 1: Preparation of Polymeric Microparticles

This method uses high-speed homogenization and polymer precipitation to enhance the dissolution rate [2].

- Step 1: Dispersion. A weighed amount of this compound is dispersed in 30 ml of a polymeric solution (e.g., chitosan, methylcellulose, or sodium alginate) using a high-speed dispersion homogenizer at 18,000 rpm for 20 minutes.

- Step 2: Precipitation. This dispersion is then added to a salting-out agent solution (e.g., sodium citrate for chitosan/methylcellulose, calcium chloride for sodium alginate) to precipitate the polymer onto the drug particles.

- Step 3: Recovery. The resulting precipitate is filtered (Whatman No. 1 filter paper), dried at 60°C for 24 hours, and passed through a sieve (No. 85) to obtain a uniform size distribution.

- Key Characterization: The microparticles are characterized for practical yield, particle size (laser light scattering), drug content (spectrophotometry), saturation solubility, and in vitro drug release.

Protocol 2: Formulation of Nanosuspension using Factorial Design

This protocol employs a solvent evaporation method to create a stable nanosuspension [6].

- Step 1: Excipient Selection. Various polymers and surfactants are screened in trial batches. Polyvinylpyrrolidone K30 (PVP K30) and Tween 80 are selected as stabilizers based on the results.

- Step 2: Optimization via Factorial Design. A 2³ factorial design is used to optimize the formulation, investigating the effects of factors like the concentrations of drug, polymer, and surfactant.

- Step 3: Preparation. The nanosuspension is prepared using the solvent evaporation technique under the optimized conditions identified by the factorial design.

- Key Characterization: The optimized nanosuspension is evaluated for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (%), and total drug content (%).

The BCS Class IV nature of this compound presents a clear formulation challenge. The research demonstrates that through strategic application of particle size reduction, solid dispersions, lipid-based systems, and metabolic protection, its bioavailability can be significantly improved.

References

- 1. Formulation Development and Evaluation of Direct ... [rjptonline.org]

- 2. Enhancement of Bioavailability of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. : Package Insert / Prescribing Info this compound [drugs.com]

- 4. Investigation of factors responsible for low oral ... [sciencedirect.com]

- 5. Physical Characterization and In Vitro Evaluation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Publication: Formulation, Development, and Optimization ... [sciprofiles.com]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Experimental Protocol for PAE and Pharmacokinetics

The foundational evidence for cefpodoxime's PAE comes from an in vitro pharmacokinetic model designed to simulate human conditions [1].

- Objective: To simulate the bactericidal kinetics of cefpodoxime against various bacteria, mimicking the concentration-time profile observed in humans after a single oral dose [1].

- Key Methodology:

- An in vitro model was used to replicate the pharmacokinetic profiles (peak concentration, half-life) achieved in healthy volunteers taking 100, 200, or 400 mg of cefpodoxime [1].

- The model tested the drug's activity against strains of Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus [1].

- The sustained antibacterial activity against S. aureus after drug concentrations fell below inhibitory levels was identified as the post-antibiotic effect [1].

The following diagram outlines the experimental workflow for assessing the post-antibiotic effect of cefpodoxime proxetil in vitro:

Formulation Strategies to Overcome Bioavailability Challenges

A significant research focus is on improving this compound's low and variable oral bioavailability (≈50%), attributed to its low solubility in water and hydrolysis by intestinal esterases before absorption [2] [3] [4]. Various advanced formulation strategies have been explored:

| Strategy | Mechanism | Key Findings |

|---|---|---|

| Gastroretentive Microballoons [2] | Floating drug delivery system that remains in the stomach, enhancing dissolution and absorption window. | Over 83% incorporation efficiency; remained buoyant for >12 hours; provided sustained drug release. |

| Oil-in-Water Submicron Emulsions [3] | Encapsulates drug in oil droplets to protect from intestinal esterases and enhance solubility. | Significantly protected the prodrug from enzymatic hydrolysis in human intestinal washings. |

| Supercritical Fluid Technology [4] | Uses supercritical CO₂ to create fine, amorphous particles with improved dissolution properties. | Produced free-flowing particles of 0.2–0.6 µm; amorphous form has higher bioavailability than crystalline. |

Summary for Researchers

- The Post-Antibiotic Effect of cefpodoxime against S. aureus is a key differentiator from other oral cephalosporins and supports a twice-daily dosing regimen [1] [5].

- Bioavailability is a Major Limitation, primarily due to pre-absorption intestinal hydrolysis and poor solubility [2] [3]. This remains an active area of pharmaceutical research.

- Advanced Formulations show significant promise in preclinical studies for enhancing bioavailability by addressing the core challenges of solubility and enzymatic stability [2] [3] [4].

References

- 1. [Study of the bactericidal effect of cefpodoxime using an in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Formulation and in vitro characterization of cefpodoxime ... [pmc.ncbi.nlm.nih.gov]

- 3. Cefpodoxime-proxetil protection from intestinal lumen ... [sciencedirect.com]

- 4. Preparation of this compound fine particles using ... [sciencedirect.com]

- 5. This compound. A review of its antibacterial activity, ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive HPTLC Method Development and Validation for Cefpodoxime Proxetil: Detailed Application Notes and Protocols

Then, I will now begin writing the main body of the article.

Introduction and Background

Cefpodoxime proxetil (CEFPO) is a clinically important third-generation oral cephalosporin antibiotic used extensively for treating various bacterial infections. As a semi-synthetic beta-lactam antibiotic, it functions as a prodrug that is hydrolyzed to its active metabolite, cefpodoxime, which exerts antibacterial effects through inhibition of bacterial cell wall synthesis. Chemically, it is designated as (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [2]. The compound's structural complexity, including the presence of isomeric forms and its susceptibility to degradation under various environmental conditions, necessitates robust analytical methods for quality control in pharmaceutical formulations.

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful analytical technique for pharmaceutical analysis due to its advantages of high throughput, cost-effectiveness, and minimal mobile phase consumption. Unlike conventional HPLC methods, HPTLC allows for parallel sample processing, significantly reducing analysis time while providing excellent resolution and sensitivity. The development of stability-indicating HPTLC methods is particularly valuable for assessing drug stability under various stress conditions as required by International Conference on Harmonization (ICH) guidelines [1]. These methods simultaneously quantify the active pharmaceutical ingredient while resolving it from its degradation products, providing crucial information about the inherent stability characteristics of the drug substance.

The objective of this application note is to provide a comprehensive and validated HPTLC method for the analysis of this compound in bulk drug and pharmaceutical formulations. The protocol encompasses detailed methodologies for forced degradation studies and validation parameters as per ICH guidelines, ensuring reliability and reproducibility for routine quality control applications in pharmaceutical industries and research laboratories.

Method Development and Optimization

Stationary and Mobile Phase Selection

The selection of appropriate stationary and mobile phases is critical for achieving optimal separation and resolution in HPTLC analysis. For this compound, the most effective stationary phase identified was HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ (10 × 10 cm, 250 μm thickness; E. Merck). These plates offer excellent separation efficiency for semi-polar compounds like this compound. Prior to sample application, plates should be prewashed with methanol and activated at 60°C for 5 minutes to ensure reproducible chromatographic performance [1].

Through systematic optimization, the mobile phase composition of toluene:methanol:chloroform (4:2:4 v/v/v) was found to provide optimal separation with a compact spot for this compound at an Rf value of 0.55 ± 0.02 [1] [3]. This solvent system effectively resolves the drug from its degradation products and any potential excipients present in pharmaceutical formulations. Alternative mobile phases have also been reported for specific applications, including chloroform:methanol (9:1 v/v) for simultaneous estimation with other drugs [2] [4], but the toluene:methanol:chloroform system demonstrates superior performance for standalone this compound analysis.

Chromatographic Conditions and Instrumentation

The following standardized chromatographic conditions have been established for reproducible analysis of this compound:

- Application volume: 2-10 μL using a CAMAG Linomat 5 automatic applicator with a 100 μL syringe

- Band width: 6 mm

- Development chamber: Twin-trough glass chamber (10 × 10 cm)

- Mobile phase volume: 10 mL

- Chamber saturation time: 30 minutes at room temperature (25 ± 2°C)

- Development distance: 70-80 mm

- Densitometric scanning: CAMAG TLC scanner 3 operated in absorbance mode at 289 nm

- Slit dimensions: 6.00 × 0.45 mm (micro)

- Scanning speed: 20 mm/s [1] [3]

The HPTLC instrumentation system should include a sample applicator, development chamber, and densitometric scanner controlled by specialized software such as winCATS for precise operation and data acquisition. All analyses should be performed under controlled ambient conditions (temperature: 25 ± 2°C; relative humidity: 40-60%) to ensure method robustness and reproducibility.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| Stationary Phase | HPTLC plates silica gel 60 RP-18 F₂₅₄ |

| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v/v) |

| Detection Wavelength | 289 nm |

| Rf Value | 0.55 ± 0.02 |

| Sample Volume | 2-10 μL |

| Band Width | 6 mm |

| Development Distance | 70-80 mm |

| Chamber Saturation Time | 30 minutes |

Method Validation Parameters

The developed HPTLC method for this compound has been extensively validated according to ICH guidelines to establish its suitability for pharmaceutical analysis. The validation encompassed parameters such as linearity, precision, accuracy, specificity, robustness, and sensitivity [1] [3].

Linearity, Sensitivity, and Precision

The method demonstrates excellent linearity over a concentration range of 100-600 ng/spot, with a correlation coefficient (r²) of 0.998 ± 0.0015. The linear regression analysis yielded a slope of 3.38 ± 1.47 and intercept of 986.9 ± 108.78 with respect to peak area [1]. The method exhibits high sensitivity with a limit of detection (LOD) of 3.99 ng/spot and limit of quantification (LOQ) of 12.39 ng/spot, enabling precise quantification even at low concentrations [1]. Alternative studies have reported slightly different ranges (100-700 ng/spot) with LOD and LOQ values of 30 ng/spot and 90 ng/spot, respectively, which may be attributed to differences in instrumental parameters [3].

The precision of the method was evaluated through both repeatability (intra-day) and intermediate precision (inter-day) studies. For repeatability, six replicates of the same spot (400 ng/spot) showed %RSD (Relative Standard Deviation) values of less than 1.5% for peak areas. Intra-day and inter-day precision studies conducted at three different concentration levels (300, 400, and 500 ng/spot) demonstrated %RSD values within the acceptable range of 1-2%, confirming the method's reliability [1] [3].

Accuracy, Specificity, and Robustness

The accuracy of the method was established through recovery studies using the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery values ranged between 97.46% to 101.38%, well within the acceptable limits of 98-102% [1] [3]. The specificity of the method was confirmed by comparing the chromatograms of standard this compound with those from pharmaceutical formulations and subjected to forced degradation. The peak purity of this compound was assessed by comparing spectra at peak start, apex, and end positions, demonstrating no co-eluting peaks [1].

Method robustness was evaluated by introducing small deliberate variations in mobile phase composition (±5%), development distance, chamber saturation time, and detection wavelength. The results indicated that the method remains unaffected by these small variations, as evidenced by consistent Rf values and peak areas with %RSD less than 2% [1]. The method also demonstrated satisfactory ruggedness when performed by different analysts, maintaining comparable results under the same experimental conditions.

Table 2: Summary of Validation Parameters for this compound HPTLC Method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 100-600 ng/spot | - |

| Correlation Coefficient (r²) | 0.998 ± 0.0015 | ≥0.998 |

| LOD | 3.99 ng/spot | - |

| LOQ | 12.39 ng/spot | - |

| Precision (%RSD, n=6) | <1.5% | ≤2% |

| Accuracy (% Recovery) | 97.46-101.38% | 98-102% |

| Robustness | %RSD <2% with deliberate variations | ≤2% |

Detailed Experimental Protocols

Standard Solution Preparation and Calibration

Primary Standard Solution: Accurately weigh 10 mg of this compound working standard and transfer to a 10 mL volumetric flask. Dissolve in and make up to volume with methanol to obtain a concentration of 1000 μg/mL [1] [3].

Working Standard Solution: Pipette 1 mL of the primary standard solution into a 10 mL volumetric flask and dilute to volume with methanol to obtain a concentration of 100 μg/mL (100 ng/μL) [3].

Calibration Curve Standards: Using a microsyringe and automatic applicator, spot aliquots of 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 μL of the working standard solution on the HPTLC plate to obtain concentrations of 100, 200, 300, 400, 500, and 600 ng/spot, respectively [1].

Chromatographic Development: Develop the prepared HPTLC plate in a twin-trough chamber previously saturated with mobile phase for 30 minutes. Allow the mobile phase to migrate a distance of approximately 80 mm [1].

Densitometric Analysis: Dry the developed plate in air and scan at 289 nm using a densitometer with winCATS software. Record the peak areas for each concentration [1].

Calibration Curve: Plot the peak areas against the corresponding concentrations and perform linear regression analysis to obtain the calibration curve [1].

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating properties of the method. Conduct these studies as follows:

Acid Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N HCl and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N NaOH and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

Alkali Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 0.1N NaOH and allow to stand at room temperature for 30 minutes. Neutralize with 1 mL of 0.1N HCl and dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

Oxidative Degradation: Transfer 10 mg of this compound to a 10 mL volumetric flask. Add 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes. Dilute to volume with methanol. Spot an appropriate volume on the HPTLC plate and analyze [1].

Thermal Degradation: Expose the solid drug to dry heat at 80°C for 24 hours in an oven. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].

Photolytic Degradation: Expose the solid drug to direct sunlight for 24 hours. Prepare a solution of the degraded sample in methanol to obtain a concentration of 100 μg/mL and analyze [1].

The degraded samples should be analyzed alongside the standard drug to ensure adequate separation of degradation products from the parent compound. This compound is particularly susceptible to acid and base degradation, with significant degradation observed under these conditions [1].

The following workflow diagram illustrates the complete HPTLC analytical procedure for this compound:

Application to Pharmaceutical Analysis

Tablet Analysis Procedure

The validated HPTLC method has been successfully applied to determine this compound in commercial tablet formulations. The following procedure is recommended for tablet analysis:

Sample Preparation: Weigh and finely powder twenty tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 10 mL volumetric flask [1].

Extraction: Add approximately 7 mL of methanol to the flask and sonicate for 30 minutes with occasional shaking to ensure complete extraction of the drug. Cool the solution to room temperature and dilute to volume with methanol [1] [3].

Filtration: Filter the solution through a 0.45 μm membrane filter, discarding the first few mL of the filtrate [3].

Dilution: Dilute the filtered solution appropriately with methanol to obtain a concentration within the linearity range (approximately 100 μg/mL) [1].

Analysis: Spot 4 μL of the sample solution on the HPTLC plate alongside standard solutions. Develop and scan the plate as described in the methodology section [3].

Calculation: Calculate the drug content in the tablet formulation by comparing the peak areas of the sample with those of the standard using the regression equation [1].

Degradation Behavior and Stability Indication

The forced degradation studies reveal that this compound is highly susceptible to hydrolytic degradation under both acidic and basic conditions. The drug shows significant degradation when subjected to acid and base treatments, with the formation of well-resolved degradation products at distinct Rf values different from the parent drug [1]. This degradation behavior is consistent with the beta-lactam ring susceptibility to hydrolysis, which is a well-known characteristic of cephalosporin antibiotics.

The method effectively separates the degradation products from the pure drug, confirming its stability-indicating property. The chromatographic profiles obtained from stressed samples demonstrate that the peaks of degradation products do not interfere with the quantification of this compound, ensuring accurate assessment of drug stability [1]. This is particularly important for quality control laboratories involved in stability testing of pharmaceutical products.

Table 3: Stability Profile of this compound Under Various Stress Conditions

| Stress Condition | Parameters | Degradation Observed | Separation from Pure Drug |

|---|---|---|---|

| Acidic Hydrolysis | 0.1N HCl, room temperature, 30 min | Significant degradation | Well-resolved degradation products |

| Alkaline Hydrolysis | 0.1N NaOH, room temperature, 30 min | Significant degradation | Well-resolved degradation products |

| Oxidative Degradation | 3% H₂O₂, room temperature, 30 min | Moderate degradation | Well-resolved degradation products |

| Thermal Degradation | 80°C, 24 hours | Mild degradation | Well-resolved degradation products |

| Photolytic Degradation | Sunlight, 24 hours | Mild to moderate degradation | Well-resolved degradation products |

Discussion and Conclusion

The developed HPTLC method for this compound represents a robust, precise, and accurate analytical tool for pharmaceutical analysis. Compared to conventional HPLC methods, this HPTLC approach offers several advantages, including lower solvent consumption, higher sample throughput, and cost-effectiveness without compromising analytical performance [1]. The method's stability-indicating capability makes it particularly valuable for conducting forced degradation studies as per ICH guidelines, providing essential data for formulation development and quality control.

The validation data comprehensively demonstrates that the method meets all regulatory requirements for pharmaceutical analysis. The excellent sensitivity with LOD and LOQ values in the nanogram range allows for detection and quantification even in degraded samples [1]. The method's robustness against small variations in experimental parameters ensures its reliability in different laboratory environments, while the specificity confirmed through peak purity assessment guarantees accurate quantification in the presence of degradation products and formulation excipients [1] [3].

This HPTLC method can be successfully implemented in quality control laboratories for routine analysis of this compound in bulk drug and pharmaceutical dosage forms. The protocol is also adaptable for simultaneous estimation of this compound in combination with other drugs, such as ofloxacin or ambroxol hydrochloride, with appropriate modifications to the mobile phase composition [2] [4]. The detailed application notes and protocols provided in this document ensure that the method can be easily transferred and implemented across different pharmaceutical settings, contributing to consistent quality assessment of this important antimicrobial agent.

References

- 1. Validated stability-indicating high-performance thin ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of HPTLC method for determination ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of a HPTLC method ... [ijpsonline.com]

- 4. HPTLC Method Development and Validation of Cefpodoxime ... [agris.fao.org]

Application Note: RP-HPLC Analysis of Cefpodoxime Proxetil

1. Introduction Cefpodoxime proxetil (CP) is an oral, third-generation cephalosporin antibiotic used to treat various bacterial infections [1]. It is a prodrug that is hydrolyzed to its active form, cefpodoxime acid, in the body. From an analytical perspective, CP is a challenging molecule because it is typically supplied as a racemic mixture of R and S isomers, which can have different physicochemical properties [1]. This application note consolidates published methods for the precise and accurate analysis of CP in bulk pharmaceutical forms using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Experimental Protocol

A published method for the simultaneous estimation of this compound and clavulanic acid provides a robust starting point for analyzing CP [2].

2.1. Materials and Reagents

- Analytical Standard: this compound (e.g., USP Reference Standard) [3] [4].

- HPLC-Grade Solvents: Acetonitrile, Water.

- Buffer Salt: Potassium dihydrogen phosphate (KH₂PO₄).

- Acid for pH adjustment: Orthophosphoric acid.

- Internal Standard (Optional): Aspirin [2].

2.2. Equipment and Chromatographic Conditions The table below summarizes the core chromatographic conditions as reported in the literature [2].

Table 1: Chromatographic Conditions for this compound Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Shimadzu or equivalent, with UV/Vis detector |

| Column | Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0) [70:30, v/v] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 228 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled as per system) |

| Run Time | ~10 minutes |

2.3. Preparation of Solutions

Mobile Phase:

- Prepare 50 mM potassium dihydrogen phosphate buffer by dissolving the appropriate amount in HPLC-grade water.

- Adjust the pH to 3.0 using dilute orthophosphoric acid [2].

- Mix the buffer with acetonitrile in a 70:30 ratio.

- Filter the final mobile phase through a 0.2 µm or 0.45 µm membrane filter and degas before use [2] [5].

Standard Solution:

- Accurately weigh about 35 mg of this compound working standard into a 100 mL volumetric flask.

- Dissolve and dilute to volume with a 1:1 mixture of water and acetonitrile to obtain a stock solution of approximately 350 µg/mL [2].

- Further dilute as needed to obtain working standard solutions.

Sample Solution (Bulk Drug):

- Accurately weigh an amount of the bulk pharmaceutical sample equivalent to about 35 mg of CP into a 100 mL volumetric flask.

- Dissolve and dilute to volume with the water:acetonitrile (1:1) solvent [2].

- Filter the solution using a syringe filter (e.g., 0.45 µm) before injection.

2.4. HPLC Analysis Procedure

- Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved [2].

- Inject the filtered standard solution and adjust system parameters to achieve a consistent retention time.

- Make duplicate or triplicate injections of the standard and sample solutions.

- Record the chromatograms and measure the peak responses (area) of this compound. The typical retention time for CP under these conditions is approximately 6.4 minutes [2].

The following workflow diagram outlines the entire analytical process:

Figure 1. HPLC Analysis Workflow for this compound

3. Method Validation

For any analytical method to be used in a quality control setting, it must be validated. The following table outlines the key validation parameters and the typical results observed for the CP method, based on ICH guidelines [2] [6].

Table 2: Key Validation Parameters and Results for the CP HPLC Method

| Validation Parameter | Results / Recommended Protocol |

|---|---|

| Specificity | No interference from blank or potential impurities. The method can separate CP from its isomers [1] and clavulanic acid [2]. |

| Linearity | Range: 70 - 350 µg/mL. Regression Equation: y = 0.0057x + 0.0566 (R² = 0.998) [2]. |

| Accuracy (Recovery) | Mean recovery of 101.12% reported [2]. |

| Precision | Repeatability (Intra-day): %RSD < 1% for six replicate injections [2]. |

| LOD & LOQ | LOD: 5 µg/mL. LOQ: 12 µg/mL [2]. |

| Robustness | Method was robust against small, deliberate changes in mobile phase ratio (±2%) [2]. |

4. Discussion and Notes

- Isomer Separation: A significant consideration for CP analysis is its existence as R and S isomers. While the method above does not separate them, a specific RP-HPLC method has been developed that can resolve the isomers without a chiral column, leveraging their differences in solubility and interaction with the stationary phase [1].

- Method Development Considerations: If adapting this method, the general principles of HPLC method development should be followed. This includes scouting different column chemistries (C8, C18) and mobile phase compositions (buffer pH, organic modifier ratio), followed by optimization and robustness testing [7].

- Sample Preparation: The key to a successful analysis is proper sample preparation. Always use HPLC-grade solvents, filter all samples and mobile phases, and ensure the sample is completely dissolved and stable in the chosen solvent [5] [8].

References

- 1. Development and validation of isomer specific RP-HPLC ... [sciencedirect.com]

- 2. Simultaneous RP-HPLC Estimation of Cefpodoxime ... [pmc.ncbi.nlm.nih.gov]

- 3. [this compound (350 mg)] - CAS [87239-81-4] [store.usp.org]

- 4. This compound USP Reference Standard ... [sigmaaldrich.com]

- 5. High performance liquid chromatography (HPLC) Protocol [conductscience.com]

- 6. Steps for HPLC Method Validation [pharmaguideline.com]

- 7. HPLC Method Development Steps [thermofisher.com]

- 8. Sample Preparation – HPLC [pccl.chem.ufl.edu]

Comprehensive Stability-Indicating Methods for Cefpodoxime Proxetil Analysis According to ICH Guidelines

Introduction to Cefpodoxime Proxetil and Stability Requirements

This compound is an orally administered, extended-spectrum, semi-synthetic antibiotic belonging to the third-generation cephalosporin class. As a prodrug, it is converted to its active metabolite cefpodoxime following absorption from the gastrointestinal tract. The chemical structure of this compound contains a β-lactam ring and an ester moiety, making it particularly susceptible to degradation under various environmental conditions. The inherent instability of this molecule necessitates the development of stability-indicating methods that can accurately quantify the drug while effectively separating it from its degradation products.

The International Conference on Harmonization (ICH) guidelines require that stress testing be conducted to elucidate the inherent stability characteristics of active pharmaceutical ingredients. According to ICH Q1A(R2) and Q1B, forced degradation studies should include hydrolysis under acidic and basic conditions, oxidation, thermal stress, and photolytic stability testing. An ideal stability-indicating method is one that quantifies the drug substance accurately and also resolves its degradation products. The development and validation of such methods are critical for pharmaceutical development to establish shelf life, recommend storage conditions, and ensure patient safety and drug efficacy throughout the product's lifecycle.

HPTLC Method for this compound Analysis

Materials and Instrumentation

The HPTLC method for analysis of this compound employs aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ as the stationary phase (10 × 10 cm, 250 μm thickness; E. Merck). The system requires a CAMAG Linomat 5 applicator for sample spotting, a CAMAG microliter syringe (6 mm band width), a twin-trough glass chamber for linear ascending development, and a CAMAG TLC scanner 3 operated with winCATS software for densitometric analysis [1].

Detailed Chromatographic Protocol

Mobile phase preparation: Combine toluene, methanol, and chloroform in the ratio of 4:2:4 (v/v) and mix thoroughly. Approximately 10 mL of this mobile phase is sufficient for each development [1].

Stationary phase preparation: Prewash the HPTLC plates with methanol and activate at 60°C for 5 minutes prior to sample application [1].

Standard solution preparation: Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 ng/μL [1].

Sample application: Using the Linomat 5 applicator, apply aliquots of 0.1-0.6 μL of standard solution to the HPTLC plate to obtain concentrations of 100-600 ng per spot [1].

Chromatographic development: Equilibrate the twin-trough chamber with the mobile phase for 30 minutes at room temperature (25 ± 2°C). Develop the chromatogram to a distance of approximately 8 cm, then dry the plate in a current of air using an air dryer [1].

Detection and quantification: Perform densitometric scanning in the absorbance mode at 289 nm using a deuterium lamp. The typical Rf value for this compound is 0.55 ± 0.02 [1].

Method Validation Parameters

The HPTLC method has been comprehensively validated according to ICH guidelines. The linear regression analysis demonstrated a correlation coefficient (r²) of 0.998 ± 0.0015 over the concentration range of 100-600 ng per spot. The method shows excellent precision with %RSD values for intra-day and inter-day precision. The limits of detection and quantification were determined to be 3.99 ng/spot and 12.39 ng/spot, respectively, indicating high sensitivity [1].

Table 1: Validation Parameters for HPTLC Method of this compound

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity range | 100-600 ng/spot | - |

| Correlation coefficient (r²) | 0.998 ± 0.0015 | ≥0.998 |

| Retention factor (Rf) | 0.55 ± 0.02 | - |

| Limit of Detection (LOD) | 3.99 ng/spot | - |

| Limit of Quantification (LOQ) | 12.39 ng/spot | - |

| Precision (%RSD) | <2% | ≤2% |

| Robustness | Robust with deliberate variations | - |

Reversed-Phase HPLC Method

Chromatographic Conditions

The reversed-phase HPLC method provides an alternative approach for stability analysis of this compound. Separation is achieved using an ACE C18 column (250 mm × 4.6 mm, 5 μm particle size) or a Phenomenex ODS column maintained at ambient temperature. The mobile phase consists of methanol and phosphate buffer (pH 4.0) in the ratio 65:35 delivered in an isocratic mode at a flow rate of 1.0-1.2 mL/min. Detection is performed using a UV detector set at 252 nm or 275 nm, with an injection volume typically of 20 μL [2] [3].

Sample Preparation Procedure

For bulk drug analysis, accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute aliquots of this stock solution with mobile phase to obtain working standards in the concentration range of 5-100 μg/mL [3].

For tablet formulation analysis, weigh and finely powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of this compound into a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 30 minutes with intermittent shaking, dilute to volume with methanol, and mix well. Filter the solution through a 0.45-μm membrane filter, discarding the first few mL of the filtrate [1].

System Suitability and Validation

The HPLC method demonstrates excellent system suitability parameters with a resolution factor greater than 2.0 between the R and S isomers of this compound. The method validation confirms linearity in the range of 5-100 μg/mL with correlation coefficients of 0.9997 or better. The precision of the method, expressed as %RSD, is typically less than 2% for both repeatability and intermediate precision, meeting ICH requirements [2] [3].

Table 2: Chromatographic Conditions and Validation Parameters for HPLC Methods

| Parameter | HPTLC Method | Isocratic HPLC Method | HPLC with QbD Approach |

|---|---|---|---|

| Stationary Phase | Silica gel 60 RP-18 F₂₅₄ | Phenomenex ODS / ACE C18 | Inertsil C18 |

| Mobile Phase | Toluene:methanol:chloroform (4:2:4 v/v) | Methanol:phosphate buffer pH 4.0 (65:35) | Phosphate buffer:methanol pH 4.0 (60:40) |

| Detection | Densitometry at 289 nm | UV at 252 nm | UV at 222 nm |

| Retention Time/Rf | Rf 0.55 ± 0.02 | R-isomer: 8.2 min, S-isomer: 10.1 min | 15.6 min for impurity |

| Linearity | 100-600 ng/spot | 5-100 μg/mL | - |

| LOD/LOQ | 3.99/12.39 ng/spot | 53/160 ng/mL | - |

| Application | Bulk and formulation | Stability-indicating | Impurity profiling |

Forced Degradation Studies

Experimental Design for Stress Testing

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method. Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Subject aliquots of this solution to various stress conditions as outlined below [1] [3]:

Acid degradation: Treat 1 mL of stock solution with 1 mL of 0.1N hydrochloric acid and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N sodium hydroxide before analysis [1].

Alkali degradation: Treat 1 mL of stock solution with 1 mL of 0.1N sodium hydroxide and heat at 60°C for 30 minutes. Neutralize with 1 mL of 0.1N hydrochloric acid before analysis [1].

Oxidative degradation: Treat 1 mL of stock solution with 1 mL of 3% hydrogen peroxide and allow to stand at room temperature for 30 minutes [1].

Thermal degradation: Expose the solid drug to dry heat at 60°C for 24 hours in an oven. Prepare a solution of the exposed solid for analysis [3].

Photolytic degradation: Expose the solid drug and drug solutions to UV light (254 nm) for 24 hours in a photostability chamber [3].

Degradation Behavior and Mechanism

This compound demonstrates significant susceptibility to hydrolytic degradation under both acidic and basic conditions. The degradation occurs primarily through β-lactam ring cleavage and ester hydrolysis, given the presence of these vulnerable structural elements in the molecule. The drug shows moderate degradation under oxidative conditions, while it remains relatively stable to thermal and photolytic stress [1] [3].

The degradation products formed under various stress conditions are well resolved from the parent drug with significantly different Rf values in HPTLC and retention times in HPLC, confirming the stability-indicating nature of the methods. The major degradation products have been identified through LC-MS studies as resulting from hydrolysis of the β-lactam ring, de-esterification, and formation of oxidative products [1].

Table 3: Forced Degradation Profile of this compound

| Stress Condition | Conditions | Degradation | Proposed Mechanism | Separation from Parent |

|---|---|---|---|---|

| Acid hydrolysis | 0.1N HCl, 60°C, 30 min | Significant degradation | β-lactam ring cleavage | Well-resolved peaks (Rf~0.55 parent vs. different Rf for degradants) |

| Alkali hydrolysis | 0.1N NaOH, 60°C, 30 min | Significant degradation | Ester hydrolysis and β-lactam cleavage | Well-resolved peaks |

| Oxidative degradation | 3% H₂O₂, room temperature, 30 min | Moderate degradation | Oxidation at thiazole ring | Well-resolved peaks |

| Thermal degradation | 60°C, 24 hours | Minimal degradation | - | - |

| Photolytic degradation | UV light, 24 hours | Minimal degradation | - | - |

Method Validation According to ICH Guidelines

Validation Protocol and Acceptance Criteria

The analytical methods for this compound have been validated according to ICH Q2(R1) guidelines, demonstrating they are suitable for their intended purpose. The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, and solution stability [1] [3].

Specificity: The methods demonstrate excellent specificity by effectively separating this compound from its degradation products in all stress conditions. Peak purity assessment using photodiode array detection confirms the homogeneity of the cefpodoxime peak, indicating no co-eluting impurities [1].

Linearity: The calibration curves show excellent linear relationships over the specified concentration ranges. For the HPTLC method, linearity was demonstrated from 100-600 ng/spot with r² = 0.998 ± 0.0015. The HPLC method shows linearity from 5-100 μg/mL with r² = 0.9997 or better [1] [2].

Accuracy: Recovery studies were performed by standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery for both methods ranged between 98.0-102.0%, confirming the accuracy of the methods for quantification of this compound [1] [2].

Precision: The method precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD for peak areas and retention times/Rf values were consistently less than 2%, meeting the acceptance criteria for method precision [1].

Robustness and Solution Stability

The robustness of both HPTLC and HPLC methods was evaluated by deliberately introducing small variations in method parameters such as mobile phase composition (±5%), flow rate, detection wavelength, and chamber saturation time. The results demonstrated that the methods remain unaffected by small variations, indicating reliability during routine use [1].

Solution stability was assessed by analyzing sample solutions stored at room temperature and under refrigeration over 24-48 hours. The results confirmed that this compound solutions remain stable for at least 24 hours when stored at room temperature and for 48 hours under refrigerated conditions [1].

Applications and Workflow

Pharmaceutical Analysis Applications

The developed stability-indicating methods have been successfully applied to the analysis of this compound in various pharmaceutical formulations including tablets, suspensions, and fixed-dose combinations. The methods are suitable for routine quality control analysis, stability studies, and impurity profiling in both bulk drugs and formulated products [1] [2].